![molecular formula C21H17N3O3 B2928592 3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid CAS No. 1630763-83-5](/img/structure/B2928592.png)
3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid
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Overview
Description
3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
BenchChem offers high-quality 3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research in synthetic chemistry has focused on developing novel methods for the synthesis of indoloquinazoline derivatives. For instance, Chernyshev et al. (2014) detailed a methodology for preparing polycondensed heterocycles, which could be related to the synthetic pathways of compounds like 3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid. This process involves the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids to produce amides through acylation. This synthesis pathway highlights the chemical versatility and reactivity of indoloquinazoline derivatives, offering insights into their potential applications in creating more complex heterocyclic compounds (Chernyshev et al., 2014).
Antimalarial and Antitumor Properties
The pharmacological potential of indoloquinazoline alkaloids has been a subject of interest. Christopher et al. (2003) discovered indoloquinazolidine-type alkaloids with significant antimalarial activities against Plasmodium falciparum clones, demonstrating the therapeutic potential of these compounds. The study highlights the bioactive properties of indoloquinazoline derivatives, which could be utilized in the development of new antimalarial drugs (Christopher et al., 2003).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Dehydroevodiamine, are iNOS (inducible nitric oxide synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play crucial roles in inflammation and pain, making them important targets for anti-inflammatory drugs.
Mode of Action
Dehydroevodiamine interacts with its targets by inhibiting their expression. Specifically, it has been shown to inhibit iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages . This inhibition results in a decrease in the production of nitric oxide and prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound affects the NF-κB pathway, which is a major cellular pathway involved in inflammation and immune response . By inhibiting the degradation of IκB-α, Dehydroevodiamine prevents the activation of NF-κB, thereby reducing the expression of iNOS and COX-2 .
Result of Action
The inhibition of iNOS and COX-2 expression by Dehydroevodiamine leads to a reduction in inflammation and pain . This is due to the decreased production of nitric oxide and prostaglandins, which are key mediators of these processes.
properties
IUPAC Name |
3-(14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(26)10-12-23-17-8-4-2-5-13(17)14-9-11-24-20(19(14)23)22-16-7-3-1-6-15(16)21(24)27/h1-8H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTFWPFJVAPSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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